

Benchmarking Reference Standards for CAS 1255917-92-0

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Amino-3-hydroxy-n,n-dimethylpicolinamide
CAS No.: 1255917-92-0
Cat. No.: B12106117

[Get Quote](#)

A Comparative Technical Guide for Drug Development The Molecule & The Challenge

CAS 1255917-92-0 is not a simple reagent; it is a poly-functionalized pyridine scaffold.^[1] In drug development, it serves as a "primary reference standard" candidate for calculating yields and defining impurity profiles in GMP manufacturing.

- Chemical Name: **4-Amino-3-hydroxy-N,N-dimethylpicolinamide**^{[1][2][3][4][5]}
- Molecular Formula: C₈H₁₁N₃O₂
- Molecular Weight: 181.19 g/mol
- Critical Quality Attributes (CQAs):
 - Oxidation Risk: The 3-hydroxy group ortho to the pyridine nitrogen is susceptible to oxidation or dimerization (forming azo/azoxy species) if not stored under inert gas.
 - Hygroscopicity: The amide and hydroxy groups facilitate water absorption, requiring rigorous TGA (Thermogravimetric Analysis) for accurate assay calculation.

Provider Landscape: Comparative Analysis

There is currently no pharmacopeial (USP/EP) standard for this specific intermediate. Researchers must choose between Certified Reference Material (CRM) providers or High-Purity Chemical Suppliers and perform in-house qualification.^[1]

Tier 1: Specialized Reference Standard Providers (Recommended for GMP/GLP)

Companies that offer comprehensive Certificates of Analysis (CoA) including qNMR, TGA, and ROI.

Feature	Toronto Research Chemicals (TRC)	LGC Standards	Custom Synthesis (e.g., WuXi/Pharmaron)
Purity Claim	>98% (HPLC)	>99% (Certified)	Custom (>99.5%)
Data Package	H-NMR, MS, HPLC, Elemental	Full Content (qNMR + TGA)	Full GMP Validation Report
Traceability	Moderate	High (ISO 17034 often)	High (Batch Records)
Lead Time	1-2 Weeks	2-4 Weeks	8-12 Weeks
Cost	High (\$)	Very High ()	Extreme (\$)
Best For	Late-stage R&D, Impurity ID	Release Testing, Clinical Batches	Commercial Launch

Tier 2: Research Chemical Suppliers (Recommended for Early Discovery)

Companies that supply "As-Is" purity. Suitable for synthesis but require re-qualification for use as a standard.

Feature	MedChemExpress (MCE)	BOC Sciences	BLD Pharm
Purity Claim	>98%	>95-98%	>95%
Data Package	H-NMR, LC-MS	H-NMR, HPLC	H-NMR (Basic)
Batch Consistency	High	Variable (Batch-dependent)	Variable
Price	Moderate ()	Low (\$)	Very Low (\$)
Risk	Low (Good QC)	Moderate (Check CoA)	High (Recrystallization often needed)

Technical Qualification Protocol (The "Self-Validating System")

Do not trust a vendor CoA blindly for critical assays. Use the following workflow to convert a commercial reagent into a Primary Reference Standard.

Step 1: Structural Confirmation (Identity)

- 1H-NMR (DMSO-d6): Verify the N,N-dimethyl singlets (~2.9-3.0 ppm) and the pyridine aromatic protons. Look for peak splitting in the dimethyl region which may indicate restricted rotation of the amide bond (rotamers), a common artifact often mistaken for impurities.
- Mass Spectrometry: Confirm $[M+H]^+ = 182.2$ m/z.

Step 2: Purity & Potency Assignment (The "Mass Balance" Approach)

A simple HPLC area % is insufficient for a reference standard because it ignores water, solvents, and inorganic salts.

Formula for Potency Calculation:

graphical Purity (%)
 \times
 ($\frac{1}{1 - \text{Water} + \text{Solvents}}$)

+
%
Residue
100
)
$$\text{Assay (\%)} \times \text{Purity (\%)} \times \left(1 - \frac{\% \text{Water}}{100} - \frac{\% \text{Solvents}}{100} - \frac{\% \text{Residue}}{100} \right)$$

- Chromatographic Purity: Determined by HPLC (Method below).
- Water Content: Karl Fischer (KF) titration (Expected: 0.5 - 2.0% due to amide/hydroxy nature).
- Residual Solvent: GC-Headspace or TGA.[1]
- Inorganic Residue: Residue on Ignition (ROI) or TGA.

Step 3: Experimental Protocol (HPLC Method)

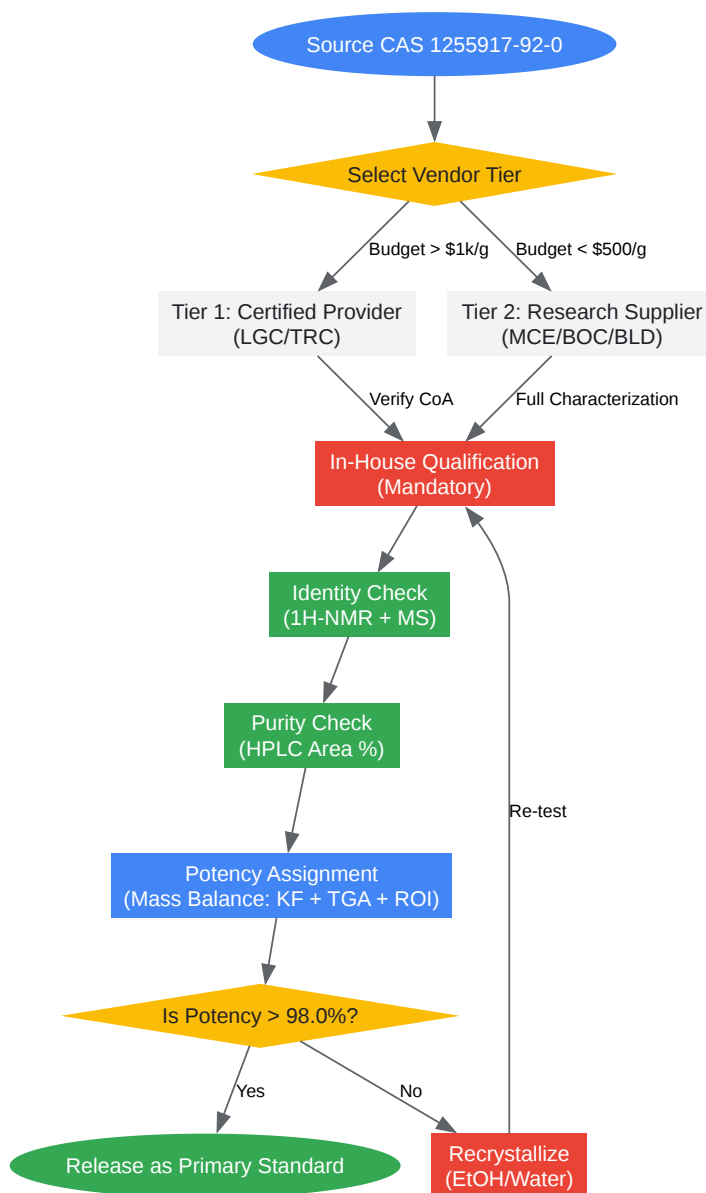
Objective: Separate the parent amine from potential oxidation byproducts and synthetic precursors (e.g., nitro-picolinamides).

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent. Why? Excellent resolution for polar bases.
- Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic core) and 210 nm (amide).
- Gradient:
 - 0-2 min: 5% B (Isocratic hold to elute very polar salts)[1]
 - 2-15 min: 5% \rightarrow 60% B (Linear gradient)[1]
 - 15-20 min: 60% \rightarrow 95% B (Wash)[1]

Scientist's Note: The 3-hydroxy group makes this molecule an amphoteric zwitterion potential.[1] If peak tailing occurs, adjust Mobile Phase A pH to 6 ensure the pyridine nitrogen is deprotonated, or use an ion-pairing agent (though not recommended for MS compatibility).

Visualizing the Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying a vendor source for CAS 1255917-92-0.



[Click to download full resolution via product page](#)

Caption: Workflow for converting commercial CAS 1255917-92-0 into a qualified Reference Standard.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68757697 (**4-Amino-3-hydroxy-N,N-dimethylpicolinamide**).^[1] Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved [\[Link\]](#)
- European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.^[6] (Access via subscription).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 9002-92-0: Polyethylene glycol lauryl ether [cymitquimica.com]
- 2. 4-amino-3-hydroxy-N,N-dimethyl-pyridine-2-carboxamide 95% | CAS: 1255917-92-0 | AChemBlock [achemblock.com]
- 3. 1076-23-9|3-Hydroxy-N,N-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 4. 4-amino-3-hydroxy-N,N-dimethylpicolinamide | 1255917-92-0 [chemicalbook.com]
- 5. PubChemLite - 4-amino-3-hydroxy-n,n-dimethylpicolinamide (C8H11N3O2) [pubchemlite.lcsb.uni.lu]
- 6. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]
- To cite this document: BenchChem. [Benchmarking Reference Standards for CAS 1255917-92-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12106117/docs#benchmarking-reference-standards-for-cas-1255917-92-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)